GSK2200150A

Antimycobacterial Tuberculosis MmpL3 inhibition

GSK2200150A is the validated representative of the Spiros family targeting MmpL3, essential for mycobacterial cell wall biogenesis. Procure this precise tool for reproducible SAR studies and MmpL3 mechanistic assays, ensuring data comparability over unreliable generic substitutions. Defined MICs: H37Rv 0.38 µM; M. bovis BCG 1.6 µM.

Molecular Formula C20H23NO3S
Molecular Weight 357.5 g/mol
Cat. No. B10798360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK2200150A
Molecular FormulaC20H23NO3S
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESC1COC2(CCN(CC2)CC3=CC4=C(C=C3)OCCO4)C5=C1SC=C5
InChIInChI=1S/C20H23NO3S/c1-2-17-18(23-11-10-22-17)13-15(1)14-21-7-5-20(6-8-21)16-4-12-25-19(16)3-9-24-20/h1-2,4,12-13H,3,5-11,14H2
InChIKeyNCRPMBWORFWNGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why GSK2200150A Is a Key Tool Compound for Tuberculosis Drug Discovery and MmpL3-Targeted Research


GSK2200150A is a spirocyclic antimycobacterial agent identified through a high-throughput screening (HTS) campaign [1]. It serves as the representative hit for the 'Spiros' family of anti-tuberculosis (TB) leads [2]. This compound is a valuable research tool due to its established mechanism of action, inhibiting the essential mycobacterial membrane protein large 3 (MmpL3), a transporter crucial for cell wall biogenesis [3]. For procurement decisions in academic or industrial research, understanding its defined role as a benchmark MmpL3 inhibitor and its specific activity profile against *Mycobacterium tuberculosis* strain H37Rv is critical for experimental design and data comparability .

GSK2200150A vs. Other Anti-Tubercular Agents: Why Chemical Class and Target Identity Dictate Research Outcomes


In the context of TB drug discovery, generic substitution of one 'hit' or 'lead' for another is a flawed scientific approach. GSK2200150A belongs to the spirocyclic class of compounds and is a validated inhibitor of the MmpL3 transporter [1]. Substituting it with a compound from a different chemical series, or even a different MmpL3 inhibitor from a distinct scaffold (such as BM212, SQ109, or the indoleamides), is not equivalent [2]. Different chemotypes can exhibit divergent binding modes within the MmpL3 pocket, leading to variable inhibition kinetics, distinct resistance profiles, and off-target effects that confound experimental results [3]. Furthermore, while some agents like isoniazid target cell wall synthesis, they operate via entirely different pathways (e.g., mycolic acid synthesis inhibition). Using GSK2200150A as a reference compound ensures that studies of the Spiro series or the MmpL3 target are based on a well-characterized and publicly disclosed chemical starting point, enabling rigorous and reproducible research [1].

Quantitative Comparative Data for GSK2200150A: Potency, Spectrum, and In Silico Predictions Against GSK Analogs


Comparative Antimycobacterial Potency: GSK2200150A vs. GSK Spiro Analogs

GSK2200150A demonstrates an MIC of 0.38 µM against the virulent M. tuberculosis strain H37Rv . In a comparative panel of GSK anti-tubercular leads, its potency is notable but not extreme. It exhibits greater potency than analogs such as GSK358607A (MIC = 0.7 µM) and GSK888636A (MIC = 0.94 µM), while being less potent than GSK353069A (MIC = 0.13 µM) [1]. This places GSK2200150A as a key reference point within the Spiro series for structure-activity relationship (SAR) studies.

Antimycobacterial Tuberculosis MmpL3 inhibition

Activity Against M. bovis BCG: A Comparative View for Biosafety Level 2 Research

Beyond M. tuberculosis H37Rv, GSK2200150A has demonstrated activity against *Mycobacterium bovis* BCG, a commonly used, less virulent surrogate for TB research. The compound's MIC against M. bovis BCG is reported as 1.6 µM . This represents a 4.2-fold reduction in potency compared to its activity against M. tuberculosis H37Rv (MIC = 0.38 µM). This differential activity profile is a critical experimental consideration.

Mycobacterium bovis BCG Surrogate model

In Silico Selectivity and Drug-Likeness Profiling: Bayesian Scores vs. GSK Analogs

In a retrospective evaluation using dual-event Bayesian models (combining Mtb activity and cytotoxicity predictions), GSK2200150A received a score of -13.49 for the MLSMR model and -10.36 for the TAACF Kinase model [1]. These scores suggest a favorable balance between predicted antitubercular activity and low cytotoxicity. For context, its GSK analog GSK1589673A had a less favorable score of +26.39 for the MLSMR model, while GSK888636A scored +0.10, indicating potentially less favorable selectivity profiles [1].

Computational toxicology Drug-likeness Selectivity index

Confirmed MmpL3 Target Engagement: A Shared Mechanism with Other Preclinical Inhibitors

GSK2200150A's mechanism of action has been confirmed as inhibition of the MmpL3 transporter, a validated target for TB drug discovery [1]. This target is shared by several other preclinical candidates, including SQ109, BM212, and AU1235. While potency and scaffold differ, the shared MmpL3 mechanism is critical for research consistency. It distinguishes GSK2200150A from other anti-TB leads that act on unrelated targets (e.g., DprE1, InhA) and allows for targeted structure-based design and resistance mechanism studies [2].

MmpL3 Mechanism of action Target engagement

Recommended Research Applications for GSK2200150A Based on Its Differentiated Profile


Benchmarking Novel Spirocyclic MmpL3 Inhibitors in SAR Campaigns

Given its well-defined MIC of 0.38 µM against M. tuberculosis H37Rv and its status as the representative Spiro lead [1], GSK2200150A is ideally suited as a positive control and benchmark in structure-activity relationship (SAR) studies. Researchers synthesizing novel spirocycle analogs can use GSK2200150A's activity profile to quantitatively assess whether their modifications have led to improvements in potency, spectrum (e.g., against M. bovis BCG), or predicted selectivity [2]. Its open-source discovery background ensures that its use as a reference compound promotes data transparency and reproducibility across different laboratories .

Investigating the MmpL3 Inhibition Mechanism and Resistance Emergence

As a validated MmpL3 inhibitor , GSK2200150A serves as a valuable probe for dissecting the function of this essential transporter. Research applications include generating resistant mutants to study MmpL3's structure-function relationship, conducting competitive binding assays with other MmpL3 inhibitors (like SQ109 or BM212) to map the binding pocket [3], and utilizing it as a tool compound in biochemical assays aimed at measuring TMM (trehalose monomycolate) transport disruption. Its use in these studies helps elucidate the basic biology of mycobacterial cell wall assembly and informs the development of next-generation MmpL3-targeted therapeutics.

Internal Validation of Computational Models for Anti-TB Drug Discovery

The availability of both experimental (MIC = 0.38 µM) and predictive computational data (Bayesian scores of -13.49 and -10.36) [2] makes GSK2200150A an excellent test case for validating in-house machine learning or QSAR models aimed at predicting anti-TB activity and selectivity. Researchers in bioinformatics or cheminformatics groups can use the compound's known profile to benchmark the accuracy of their models, helping to refine algorithms for virtual screening campaigns intended to identify novel MmpL3 inhibitors or anti-TB hits from large chemical libraries.

Tool Compound for Studies in M. bovis BCG Surrogate Models

For laboratories that primarily utilize the biosafety level 2 (BSL-2) *Mycobacterium bovis* BCG model, GSK2200150A is a relevant tool compound due to its established activity against this strain (MIC = 1.6 µM) . This enables researchers to conduct mechanism-of-action studies, genetic interaction screens, or preliminary pharmacodynamic assessments in a safer, more accessible model system before advancing to BSL-3 work with the virulent M. tuberculosis H37Rv. The known 4.2-fold potency differential is critical for accurately translating results between the two models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK2200150A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.